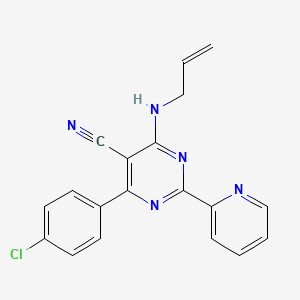

4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Descripción general

Descripción

The compound 4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceuticals and agrochemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The specific structure of this compound suggests potential biological activity, given the presence of functional groups such as the pyrimidine ring, a chlorophenyl group, and an allylamino moiety.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, they do provide insight into the synthesis of related compounds. For instance, the synthesis of 4-alkylaminopyrazolo[3,4-d]pyrimidines is achieved through a condensation reaction of N-substituted amides with 5-amino-1-methylpyrazole-3,4-dicarbonitrile, involving a Dimroth rearrangement in an anhydrous medium . This method, which yields the products in 54–81% yields, could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted at various positions to create a wide range of compounds with different properties. The paper discussing isostructural pyrimidine derivatives highlights the significance of the planarity of the pyrimidine ring and the displacement of substituent atoms from this plane. The bond distances in these compounds provide evidence for the polarization of the electronic structures . This information is relevant to understanding the electronic structure and reactivity of 4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. The presence of an allylamino group in the compound of interest suggests potential for participation in reactions typical of alkenes, such as allylic substitutions or polymerization. The chlorophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrile group could be involved in nucleophilic addition or cycloaddition reactions. Although the provided papers do not discuss the chemical reactions of the specific compound, the general reactivity patterns of similar structures can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure. The planarity of the pyrimidine ring and the nature of the substituents can affect properties such as melting point, solubility, and stability. The hydrogen bonding patterns observed in related compounds, forming sheets built from R2(2)8 and R6(6)32 rings, suggest that similar intermolecular interactions could influence the compound's solubility and crystal packing . The electronic polarization indicated by bond distances could also impact the compound's dipole moment and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

4-(4-Chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a related compound, has been utilized in the synthesis of various pyrimidine derivatives, including dihydropyrimido[1,2-a]pyrimidine derivative and methylthio derivative. These compounds have shown potential antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Antibacterial Activity

The synthesis of novel pyrimidine-based heterocycles, including pyrimidotriazepines, pyrimidotriazines, and triazolopyrimidines, using a similar pyrimidine structure, has shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).

Antitumoral Activity

A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, synthesized using a similar pyrimidine framework, have been evaluated for their in vitro anticancer activity. Some compounds demonstrated inhibitory effects on a range of cancer cell lines at specific concentrations (Cocco et al., 2006).

Enzyme Inhibition Studies

Studies on derivatives of 5-(p-chlorophenyl)pyrimidines have been conducted to determine the mode of pyrimidine binding to dihydrofolic reductase, crucial for designing active-site-directed irreversible inhibitors (Baker et al., 1967).

Synthesis of Pyrimidinecarbonitriles

Efforts to synthesize pyrimidinecarbonitriles, including methods to convert cyano groups into acyl groups and further into amido and imido functions, have been explored. This research provides insight into the versatility of pyrimidine structures for chemical transformations (Doláková et al., 2007).

Anti-inflammatory Activity

6-Aryl-5-cyano-2-thiouracil derivatives, synthesized from compounds including 4-chlorobenzaldehyde and similar pyrimidine structures, have been evaluated for their anti-inflammatory activity. These compounds present potential therapeutic applications in inflammation management (Patil et al., 2015).

Solvent Behavior and Conductance Studies

The conductance and solvent behavior of compounds structurally related to 4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile in different solutions and temperatures have been studied. These studies contribute to understanding the interactions and properties of such compounds in various solvents (Gaware, 2021).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-(prop-2-enylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5/c1-2-10-23-18-15(12-21)17(13-6-8-14(20)9-7-13)24-19(25-18)16-5-3-4-11-22-16/h2-9,11H,1,10H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRELLNEPFPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131931 | |

| Record name | 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allylamino)-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

CAS RN |

320418-17-5 | |

| Record name | 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B3035302.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)

![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)

![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]benzenaminium chloride](/img/structure/B3035323.png)

![5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035324.png)